molecular formula C18H23N3O3S B13500702 N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide

Cat. No.: B13500702
M. Wt: 361.5 g/mol
InChI Key: QGRHZRWWTNLYRX-UHFFFAOYSA-N
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Description

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is a chemical compound with the molecular formula C12H18N2O3S. This compound is known for its unique structure, which includes an amino group, a diethylsulfamoyl group, and a biphenyl moiety. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminoacetophenone with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4’-amino-2’-(methylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
  • N-[4’-amino-2’-(ethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide

Uniqueness

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is unique due to its diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H26N3O3S2
  • Molecular Weight : 446.58 g/mol
  • SMILES Notation : CC(C(=O)NS(C)(=O)=O)c1ccc(c(F)c1)-c1ccc(N)c(c1)S(=O)(=O)N(C)

This compound features a biphenyl moiety linked to an acetamide group and a diethylsulfamoyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated for its effectiveness against various bacterial strains, particularly resistant strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity was assessed using MIC and MBC assays. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Activity Type
K. pneumoniae32128Bacteriostatic
P. aeruginosa1664Bactericidal

The data indicate that this compound exhibits bactericidal activity against Pseudomonas aeruginosa and bacteriostatic effects against Klebsiella pneumoniae.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The diethylsulfamoyl group plays a crucial role in enhancing the compound's interaction with bacterial enzymes involved in cell wall synthesis. Modifications to the biphenyl or acetamide portions can significantly alter the potency and spectrum of activity.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of sulfonamide derivatives, including this compound. The study found that these compounds effectively inhibited biofilm formation in K. pneumoniae and P. aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .

Case Study 2: Toxicity and ADMET Profile

An additional study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. In silico predictions indicated favorable oral bioavailability and low toxicity risks, making it a promising candidate for further development .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-[4-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)8-11-17(18)14-6-9-16(10-7-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22)

InChI Key

QGRHZRWWTNLYRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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